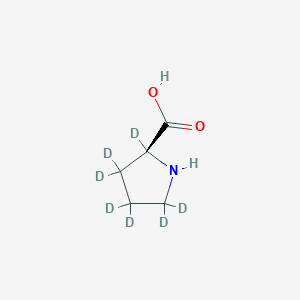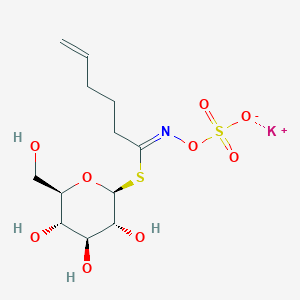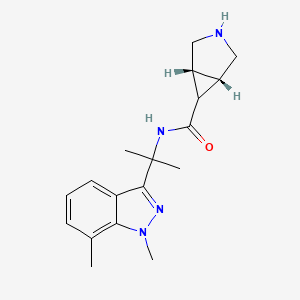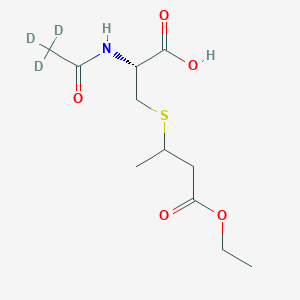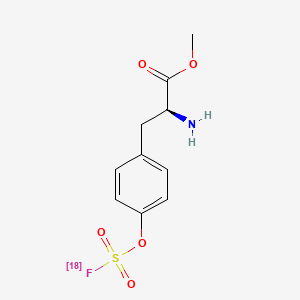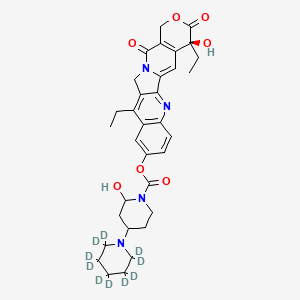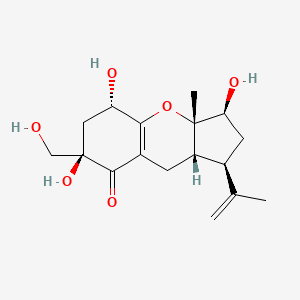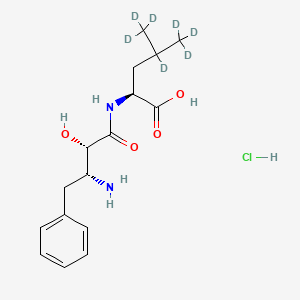
Bestatin-d7 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bestatin is a potent inhibitor of aminopeptidase N (CD13) and leukotriene A4 hydrolase, making it valuable in cancer research and other scientific applications . The deuterium labeling in Bestatin-d7 enhances its utility in pharmacokinetic and metabolic studies by providing a stable isotope for tracing and quantitation .
準備方法
The synthesis of Bestatin-d7 (hydrochloride) involves several steps, starting from a common precursor strategy. One method includes the use of α,β-unsaturated ester as a key intermediate. The synthesis involves stereoselective aminohydroxylation of the double bond, followed by deprotection of the N-tosyl group using magnesium in dry methanol under reflux conditions. Finally, 6N hydrochloric acid in dioxane is used to prepare Bestatin-d7 (hydrochloride) with an overall yield of 28% .
化学反応の分析
Bestatin-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions can occur, particularly at the amino and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
Bestatin-d7 (hydrochloride) has a wide range of scientific research applications:
Cancer Research: It is used as an inhibitor of aminopeptidase N and leukotriene A4 hydrolase, which are targets in cancer therapy.
Immunomodulation: Bestatin has been shown to enhance immune responses, making it useful as an adjuvant in vaccines.
Analgesic Activity: It exhibits analgesic properties by inhibiting aminopeptidases that degrade endogenous opioid peptides.
Pharmacokinetic Studies: The deuterium labeling allows for precise tracing and quantitation in drug metabolism and pharmacokinetic studies.
作用機序
Bestatin-d7 (hydrochloride) exerts its effects primarily by inhibiting aminopeptidase N (CD13) and leukotriene A4 hydrolase. These enzymes play crucial roles in various biological processes, including peptide metabolism and inflammatory responses. By inhibiting these enzymes, Bestatin-d7 can modulate immune responses, reduce inflammation, and inhibit tumor growth .
類似化合物との比較
Bestatin-d7 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and utility in pharmacokinetic studies. Similar compounds include:
Bestatin (hydrochloride): The non-deuterated form, used for similar applications but lacks the advantages of deuterium labeling.
Kelatorphan: Another aminopeptidase inhibitor with analgesic properties.
Amprenavir: An HIV protease inhibitor that shares some structural similarities with Bestatin.
Bestatin-d7 (hydrochloride) stands out due to its enhanced stability and tracing capabilities, making it a valuable tool in various scientific research fields.
特性
分子式 |
C16H25ClN2O4 |
|---|---|
分子量 |
351.87 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1/i1D3,2D3,10D; |
InChIキー |
XGDFITZJGKUSDK-TXLAKYJHSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C([2H])([2H])[2H].Cl |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


